2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a methyl group, and a methylphenyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
2-(2-chloro-6-fluorophenyl)acetamides: These compounds are potent thrombin inhibitors and have different substituents that affect their binding affinity and potency.
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but different functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C21H17ClFN3 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H17ClFN3/c1-13-7-3-4-11-17(13)24-21-20(19-15(22)9-6-10-16(19)23)25-18-12-5-8-14(2)26(18)21/h3-12,24H,1-2H3 |
InChI Key |
CXYOFRHTGSQHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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